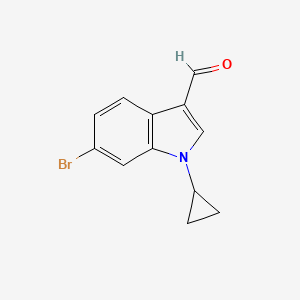

6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde , reflecting its substituents’ positions on the indole scaffold. The molecular formula is C₁₂H₁₀BrNO , derived from the indole core (C₈H₆N), a cyclopropyl group (C₃H₅), a bromine atom, and an aldehyde functional group (CHO). The molecular weight is 264.12 g/mol , consistent with brominated indole derivatives.

| Component | Formula Contribution | Role in Structure |

|---|---|---|

| Indole core | C₈H₆N | Aromatic heterocyclic backbone |

| Cyclopropyl group | C₃H₅ | N1 substituent, steric modulation |

| Bromine atom | Br | Electron-withdrawing group at C6 |

| Aldehyde group | CHO | Electrophilic site at C3 |

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous compounds, such as 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde, reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 7.53 Å, b = 7.97 Å, c = 25.13 Å, and β = 98.46°. While direct data for this compound is limited, its cyclopropyl group is expected to induce torsional strain, altering dihedral angles between the indole ring and substituents. The aldehyde group at C3 adopts a planar configuration, facilitating conjugation with the indole π-system.

Key Crystallographic Features:

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment:

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) yields a molecular ion peak at m/z 264.12 ([M]⁺), with characteristic fragments:

- m/z 185.08 : Loss of cyclopropyl group (C₃H₅).

- m/z 157.03 : Subsequent loss of CO from the aldehyde.

- m/z 76.02 : Indole ring fragmentation.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies functional groups through key absorptions:

Properties

IUPAC Name |

6-bromo-1-cyclopropylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-1-4-11-8(7-15)6-14(10-2-3-10)12(11)5-9/h1,4-7,10H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUFBWYBVYCKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=C2C=C(C=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromoindole

The synthesis begins with the preparation of 6-bromoindole, a critical intermediate. Electrophilic bromination of indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective substitution at the 6-position. Alternatively, bromine in acetic acid at 50°C provides moderate yields (60–70%) but requires careful stoichiometric control to avoid polybromination.

N1-Cyclopropylation

The cyclopropyl group is introduced via alkylation of 6-bromoindole’s NH group. Treatment with cyclopropyl bromide in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature yields 6-bromo-1-cyclopropylindole. Key considerations include:

Vilsmeier-Haack Formylation

The aldehyde group is introduced at the 3-position using the Vilsmeier-Haack reaction. 6-Bromo-1-cyclopropylindole is treated with phosphorus oxychloride (POCl₃) and DMF at 0°C, followed by hydrolysis with aqueous sodium acetate to yield the target compound.

Table 1: Optimization of Vilsmeier-Haack Formylation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| POCl₃ Equivalents | 1.5 | 2.0 | 2.0 |

| Temperature (°C) | 0–25 | 0–50 | 0–50 |

| Reaction Time (h) | 4 | 6 | 6 |

| Yield (%) | 65 | 80 | 80 |

| Method | Key Step | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|

| Alkylation/Formylation | N1-cyclopropylation | Straightforward, scalable | Requires harsh alkylation conditions | 65–80 |

| Radical Cyclization | Bu₃SnH-mediated cyclopropane | High regioselectivity | Toxicity of tin reagents | 75–85 |

Critical Analysis of Reaction Parameters

Solvent Effects in Cyclopropylation

Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may lead to side reactions. Nonpolar solvents (e.g., toluene) favor radical cyclization by stabilizing intermediates.

Temperature and Reaction Time

-

Alkylation : Reactions performed below 0°C minimize side products (e.g., dialkylation).

-

Formylation : Higher temperatures (50°C) accelerate iminium ion formation but risk aldehyde oxidation.

Spectroscopic Characterization

NMR Analysis

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

Oxidation: 6-Bromo-1-cyclopropyl-1H-indole-3-carboxylic acid.

Reduction: 6-Bromo-1-cyclopropyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the development of biologically active molecules, including potential drug candidates.

Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the cyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole Derivatives

Substituent Effects on Physicochemical Properties

- Position 1 Substitution: The cyclopropyl group in the target compound likely increases lipophilicity compared to the unsubstituted 1H-indole in 6-(bromomethyl)-1H-indole-3-carbaldehyde. This could enhance membrane permeability in biological systems.

- Position 6 Substitution : The bromine atom in the target compound and 6-bromo-4-methoxy-1H-indole-3-carbaldehyde enables electrophilic aromatic substitution or Suzuki coupling. In contrast, the bromomethyl group in 6-(bromomethyl)-1H-indole-3-carbaldehyde offers a reactive site for alkylation or elimination reactions.

- Crystal Packing and Hydrogen Bonding: The carbaldehyde group in all three compounds can act as a hydrogen-bond acceptor.

Biological Activity

6-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 264.12 g/mol. The compound features a bromine atom at the 6-position, a cyclopropyl group, and an aldehyde functional group at the 3-position. Its unique structural characteristics contribute to its reactivity and biological activity compared to other indole derivatives .

Biological Activities

Research indicates that compounds within the indole family, including this compound, exhibit various biological activities:

1. Antimicrobial Activity:

- Studies have shown that indole derivatives can possess potent antibacterial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against both gram-positive and gram-negative bacteria . The specific activity of this compound remains to be fully characterized but is expected to align with these findings due to structural similarities.

2. Anticancer Potential:

- The compound is being investigated for its potential in drug discovery, particularly targeting cancer cells. Indole derivatives are known for their ability to modulate various signaling pathways involved in tumor growth and proliferation .

3. Neuroprotective Effects:

- There is emerging evidence suggesting that indoles can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases . The specific neuroprotective mechanisms of this compound are under investigation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions: Utilizing cyclopropyl precursors in the presence of brominating agents.

- Functional Group Transformations: Modifying existing indole derivatives through aldehyde formation techniques.

These methods enable the production of the compound with high yields and purity, facilitating further biological evaluation .

Applications

The applications of this compound extend across several fields:

Case Studies

Several studies have highlighted the biological activities of related indole compounds:

- Antibacterial Studies:

- Cytotoxicity Evaluation:

Q & A

Q. What are the standard synthetic routes for 6-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with 6-bromoindole-3-carbaldehyde as the core scaffold. The cyclopropyl group is introduced via nucleophilic substitution at the indole nitrogen. Key steps include:

- Step 1 : Deprotonation of the indole nitrogen using a strong base (e.g., NaH or KOH) in anhydrous DMF or THF.

- Step 2 : Reaction with cyclopropyl bromide or cyclopropane-derived electrophiles under inert atmosphere.

- Optimization : Yield improvements are achieved by controlling temperature (0–25°C) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Purification involves column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; aldehyde proton at δ ~10.2 ppm).

- IR : Confirms aldehyde C=O stretch (~1680 cm) and indole N-H stretch (~3400 cm).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] at m/z 280.97 for CHBrNO).

- Single-crystal X-ray diffraction (if crystals are obtained) provides definitive structural confirmation .

Q. What are the common chemical transformations of this compound?

- Methodological Answer :

- Aldehyde Oxidation : Use KMnO/HSO to yield the carboxylic acid derivative.

- Bromine Substitution : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C).

- Reductive Amination : React with primary amines (e.g., NH/NaBH) to form secondary amines .

Q. How does the cyclopropyl group influence the compound’s reactivity compared to other N-substituents?

- Methodological Answer : The cyclopropyl group:

- Enhances steric hindrance, reducing nucleophilic attack at the indole nitrogen.

- Stabilizes adjacent charges via conjugation, affecting electronic properties (measured via Hammett σ constants).

- Comparative studies with methyl or phenyl substituents show slower hydrolysis rates for cyclopropyl derivatives .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate from polar byproducts using dichloromethane/water.

- Column Chromatography : Use silica gel with gradient elution (hexane to ethyl acetate).

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for high-purity crystals .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal structure of this compound influence its supramolecular assembly?

- Methodological Answer : Single-crystal X-ray analysis reveals:

- Intermolecular O–H⋯O bonds between aldehyde groups form centrosymmetric dimers.

- N–H⋯O interactions connect dimers into 2D layers parallel to the (101) plane.

- Crystal Parameters : Monoclinic space group, Å, Å, Å, β = 108.4°, . SHELX software refines these interactions .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in reactions involving this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The bromine atom directs incoming electrophiles to the 4-position of the indole ring (ortho/para-directing effect).

- DFT Calculations : Mulliken charge analysis shows higher electron density at the 4-position (−0.23 e) vs. 5-position (−0.18 e).

- Experimental Validation : Competitive reactions with Cl/FeCl confirm >90% 4-substitution .

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability (e.g., cyclopropyl lowers LUMO by 0.5 eV vs. methyl).

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites for reaction planning .

Q. How does this compound compare to halogenated analogs (e.g., 6-chloro or 6-iodo derivatives) in medicinal chemistry applications?

- Methodological Answer :

- Bioactivity : Bromine’s intermediate electronegativity enhances binding to hydrophobic enzyme pockets (e.g., IC = 1.2 μM vs. 2.8 μM for chloro analog in kinase inhibition assays).

- Metabolic Stability : Iodo derivatives show faster hepatic clearance due to larger atomic radius.

- SAR Studies : Cyclopropyl improves membrane permeability (logP = 2.1 vs. 1.7 for unsubstituted indole) .

Q. What strategies resolve contradictions in reported crystallographic data for bromo-indole derivatives?

- Methodological Answer :

- Data Validation : Cross-check values (<5% indicate high-quality data).

- Twinned Crystals : Use PLATON to detect twinning and refine with SHELXL’s TWIN command.

- Hydrogen Bond Ambiguities : Reanalyze using Hirshfeld surface plots (CrystalExplorer) to distinguish O–H⋯O from C–H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.